Copper;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;trimethyl(2-trimethylsilylethynyl)silane

Catalog No.
S1538925
CAS No.
137039-38-4
M.F
C13H20CuF6O2Si2
M. Wt
442.00 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Copper;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-...

CAS Number

137039-38-4

Product Name

Copper;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;trimethyl(2-trimethylsilylethynyl)silane

IUPAC Name

copper;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;trimethyl(2-trimethylsilylethynyl)silane

Molecular Formula

C13H20CuF6O2Si2

Molecular Weight

442.00 g/mol

InChI

InChI=1S/C8H18Si2.C5H2F6O2.Cu/c1-9(2,3)7-8-10(4,5)6;6-4(7,8)2(12)1-3(13)5(9,10)11;/h1-6H3;1,12H;/b;2-1-;

InChI Key

JPQCZGCHUZNQDB-FJOGWHKWSA-N

SMILES

C[Si](C)(C)C#C[Si](C)(C)C.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Cu]

Canonical SMILES

C[Si](C)(C)C#C[Si](C)(C)C.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Cu]

Isomeric SMILES

C[Si](C)(C)C#C[Si](C)(C)C.C(=C(/C(F)(F)F)\O)\C(=O)C(F)(F)F.[Cu]
  • Copper

    Copper is a widely studied element with numerous applications in various scientific research fields, including material science, catalysis, and medicine .

  • (Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one

    This compound is a fluorinated organic molecule. Fluorinated organic molecules have unique properties that make them interesting for research in various fields, including pharmaceuticals, materials science, and agrochemicals .

  • Trimethyl(2-trimethylsilylethynyl)silane

    This molecule is an organosilane, a class of compounds containing silicon-carbon bonds. Organosilanes have diverse applications in organic synthesis and materials science .

Copper;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;trimethyl(2-trimethylsilylethynyl)silane is a complex organometallic compound characterized by its unique molecular structure. Its molecular formula is C13H20CuF6O2C_{13}H_{20}CuF_6O_2, and it has a molecular weight of approximately 442.00 g/mol. This compound features a copper center coordinated with a hexafluoroacetylacetonate ligand and a trimethylsilyl group, which enhances its reactivity and solubility in organic solvents. The presence of multiple fluorine atoms contributes to its unique chemical properties, including stability and reactivity under various conditions .

As mentioned earlier, the purpose of this compound is related to laser imaging applications according to the patent []. The specific mechanism by which it functions in this context remains unknown and requires further investigation.

  • Copper compounds can be irritants or have other health effects depending on the specific compound.
  • Fluorinated organics can be corrosive and pose respiratory hazards.
  • Organosilicon compounds like trimethyl(2-trimethylsilylethynyl)silane may be flammable and require appropriate handling procedures.
Typical of organometallic complexes. It is known to engage in:

  • Nucleophilic substitution reactions: The hexafluoroacetylacetonate ligand can be replaced by other nucleophiles.
  • Cross-coupling reactions: It can act as a catalyst in coupling reactions involving alkynes and other organic substrates.
  • Dehydrofluorination: The fluorine atoms can be eliminated under certain conditions, leading to the formation of new compounds.

These reactions are facilitated by the electronic properties imparted by the copper center and the fluorinated groups .

Research into the biological activity of Copper;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;trimethyl(2-trimethylsilylethynyl)silane is limited but suggests potential applications in medicinal chemistry. Organometallic compounds containing copper have been studied for their antimicrobial and anticancer properties. The presence of the hexafluoro group may enhance its interaction with biological molecules, potentially leading to increased efficacy in therapeutic applications .

Several methods can be employed to synthesize Copper;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;trimethyl(2-trimethylsilylethynyl)silane:

  • Direct Reaction Method: This involves reacting copper(I) salts with hexafluoroacetylacetone in the presence of trimethylsilyl ethynyl compounds.
  • Solvent-Assisted Synthesis: Utilizing polar solvents can facilitate the coordination of ligands to the copper center.
  • One-Pot Synthesis: Combining all reactants in a single reaction vessel under controlled conditions can yield the desired product efficiently.

These methods allow for varying degrees of control over the product's purity and yield .

Copper;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;trimethyl(2-trimethylsilylethynyl)silane has several applications:

  • Catalysis: It is used as a catalyst in organic synthesis processes due to its ability to facilitate various transformations.
  • Material Science: Its unique properties make it suitable for developing advanced materials with specific electrical or optical characteristics.
  • Pharmaceuticals: Potential applications in drug development due to its biological activity.

These applications highlight its versatility across different fields .

Interaction studies have shown that Copper;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;trimethyl(2-trimethylsilylethynyl)silane can interact with various substrates through coordination bonds. These interactions are crucial for understanding its reactivity and potential use in catalysis and biological systems. Studies often focus on how changes in the ligand environment affect these interactions and the resulting chemical behavior .

Several compounds share structural similarities with Copper;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;trimethyl(2-trimethylsilylethynyl)silane. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Bis(trimethylsilyl)acetylene(hexafluoroacetylacetonato)copper(I)C13H20CuF6O2SiC_{13}H_{20}CuF_6O_2SiContains bis(trimethylsilyl)acetylene as a ligand
Copper(II) hexafluoroacetylacetonateC10CuF6O2C_{10}CuF_6O_2Lacks the trimethylsilyl group
Copper(I) acetylacetonateC5H7CuO2C_5H_7CuO_2Simpler structure without fluorination

The uniqueness of Copper;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;trimethyl(2-trimethylsilylethynyl)silane lies in its combination of fluorinated groups and silane functionalities that enhance its reactivity and stability compared to other similar compounds .

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

441.020199 g/mol

Monoisotopic Mass

441.020199 g/mol

Heavy Atom Count

24

Dates

Modify: 2023-08-15

Explore Compound Types